molecular formula C7H8Cl3NO B3015929 5-Chloro-2-(chloromethyl)-4-methoxypyridine hydrochloride CAS No. 122307-30-6

5-Chloro-2-(chloromethyl)-4-methoxypyridine hydrochloride

Cat. No.: B3015929
CAS No.: 122307-30-6
M. Wt: 228.5
InChI Key: NNDAYCLMPFWHFS-UHFFFAOYSA-N
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Description

5-Chloro-2-(chloromethyl)-4-methoxypyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloro group at the 5th position, a chloromethyl group at the 2nd position, and a methoxy group at the 4th position of the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(chloromethyl)-4-methoxypyridine hydrochloride typically involves the chlorination of 2-(chloromethyl)-4-methoxypyridine. One common method includes the use of triphosgene as a chlorinating agent. The reaction is carried out in an organic solvent under controlled temperature conditions to ensure the selective chlorination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve a liquid phase chlorination methodThe reaction is conducted at elevated temperatures, and the product is purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(chloromethyl)-4-methoxypyridine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of dechlorinated pyridine derivatives.

Scientific Research Applications

5-Chloro-2-(chloromethyl)-4-methoxypyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-2-(chloromethyl)-4-methoxypyridine hydrochloride involves its interaction with specific molecular targets. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activities or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(chloromethyl)pyrimidine hydrochloride: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    5-Chloro-2-methyl-4-isothiazolin-3-one: Contains a similar chloro and methyl substitution pattern but with an isothiazolinone ring.

Uniqueness

5-Chloro-2-(chloromethyl)-4-methoxypyridine hydrochloride is unique due to the presence of the methoxy group at the 4th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .

Properties

IUPAC Name

5-chloro-2-(chloromethyl)-4-methoxypyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO.ClH/c1-11-7-2-5(3-8)10-4-6(7)9;/h2,4H,3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDAYCLMPFWHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC(=C1)CCl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122307-30-6
Record name 5-chloro-2-(chloromethyl)-4-methoxypyridine hydrochloride
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